molecular formula C9H5ClIN B1511515 5-Chloro-8-iodoquinoline CAS No. 859958-87-5

5-Chloro-8-iodoquinoline

Cat. No. B1511515
CAS RN: 859958-87-5
M. Wt: 289.5 g/mol
InChI Key: NEZGQARVBLRUHE-UHFFFAOYSA-N
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Description

5-Chloro-8-iodoquinoline is an antibiotic with metal-binding properties and exhibits anticancer activity in vitro and in vivo . It is an orally bioavailable, lipophilic, halogenated 8-hydroxyquinoline with antifungal, antiparasitic, and potential antitumor activities properties .


Synthesis Analysis

The synthesis of biologically and pharmaceutically active quinoline and its analogues has been extensively studied . A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedl ̈ander, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .


Molecular Structure Analysis

The molecular structure of 5-Chloro-8-iodoquinoline consists of a phenol ring fused with a pyridine ring . The molecular electrostatic potential plot predicts the reactive sites and electropositive potential region is around the hydrogen atom bonded through the nitrogen atoms, negative potentials on oxygen atoms and phenyl rings .


Physical And Chemical Properties Analysis

5-Chloro-8-iodoquinoline is a solid at 20 degrees Celsius . Its molecular formula is C9H5ClINO and its molecular weight is 305.50 g/mol .

Scientific Research Applications

1. Antimicrobial and Antiparasitic Applications

5-Chloro-7-iodo-quinolin-8-ol, also known as Clioquinol, was initially used as an oral anti-parasitic agent for intestinal amebiasis treatment and prevention (Mao & Schimmer, 2008). This application leveraged its antimicrobial properties.

2. Alzheimer's Disease Treatment

Clioquinol has shown potential in Alzheimer's disease treatment due to its ability to bind copper and dissolve beta-amyloid plaques in the brain (Mao & Schimmer, 2008). This repurposing is based on its unique chemical properties and interactions with brain chemistry.

3. Cancer Therapy

There is preclinical evidence suggesting Clioquinol's efficacy in cancer treatment. Its role as a proteasome inhibitor is highlighted in this context (Mao & Schimmer, 2008).

4. Radiolabelling and Imaging in Alzheimer's Disease

5-Chloro-7-iodo-8-hydroxyquinoline has been used in the preparation of radiolabelled compounds for Alzheimer's disease research, particularly in imaging and biochemical studies (Papazian et al., 2005).

5. Chemosensor Development

The compound has been studied for its potential use in creating chemosensors, specifically for detecting certain metal ions like cadmium, showcasing its versatile applications in environmental and analytical chemistry (Prodi et al., 2001).

Safety and Hazards

5-Chloro-8-iodoquinoline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

5-chloro-8-iodoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClIN/c10-7-3-4-8(11)9-6(7)2-1-5-12-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEZGQARVBLRUHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90743318
Record name 5-Chloro-8-iodoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-8-iodoquinoline

CAS RN

859958-87-5
Record name 5-Chloro-8-iodoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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